ID-8

概要

説明

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) .科学的研究の応用

胚性幹細胞の自己複製

ID-8は、Wnt誘導によるヒト胚性幹細胞の増殖と生存を分化させずにサポートする化合物として特定されています。これは、潜在的な治療用途のために幹細胞を未分化状態に維持するために不可欠です .

ESC培養におけるLIFの代替

マウスD3ES胚性幹細胞(ESC)培養において、this compoundはLIF(白血病抑制因子)の安価な化学的代替物として役立ちます。これにより、血清やマウス胚性線維芽細胞(MEF)フィーダー細胞を必要とせずに、ESCを未分化状態に増殖させることができます .

DYRKファミリーメンバーの阻害

This compoundは、デュアル特異性チロシンリン酸化調節キナーゼ(DYRK)ファミリーのメンバーを阻害します。この阻害は、長期培養における胚性幹細胞の自己複製を維持するために重要です .

体細胞リプログラミングの強化

この化合物は、PDK4を上方制御し、解糖系を活性化することによってヒト体細胞のリプログラミングを強化することが判明しました。これは、成長因子を必要とせずに誘導多能性幹細胞(iPSC)を作成するための進歩です .

作用機序

Target of Action

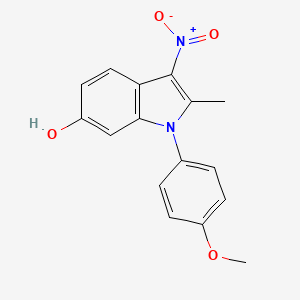

ID-8, also known as 1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol, primarily targets the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . DYRKs are a group of protein kinases that play crucial roles in cell differentiation, proliferation, and survival .

Mode of Action

This compound interacts with its target, the DYRK family, by inhibiting their activity . This inhibition is believed to sustain the self-renewal and pluripotency of embryonic stem cells (ESCs). Furthermore, this compound enhances Wnt-mediated human ESC survival and proliferation .

Biochemical Pathways

The Wnt signaling pathway, which is crucial for cell growth and differentiation, is known to be enhanced by this compound .

Result of Action

The primary result of this compound’s action is the maintenance of self-renewal and pluripotency in embryonic stem cells . By inhibiting DYRK activity, this compound allows these cells to continue proliferating without differentiating, which is a key feature of stem cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNWYXIOADGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355103 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147591-46-6 | |

| Record name | ID-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ID-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is ID-8 and what is its relevance in scientific research?

A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []

Q2: Why is the this compound cell line often used in ovarian cancer research?

A2: The this compound cell line is valuable in ovarian cancer research because it:

- Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []

- Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]

- Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]

Q3: What are the limitations of using the this compound cell line in preclinical studies?

A3: While valuable, the this compound model has limitations:

- Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []

- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []

Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?

A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:

- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]

- Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []

Q5: What are the potential implications of using this compound cells in drug discovery?

A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:

- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]

- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]

- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]

Q6: Beyond drug development, how else is the this compound model being used?

A6: The this compound model is instrumental in research exploring:

- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]

- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]

- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)

![1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1674299.png)

![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)